molecular formula C12H11N3O3S B2823489 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-31-0

8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2823489
CAS No.: 478046-31-0
M. Wt: 277.3
InChI Key: ZFOKCLJTKPBWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural attributes include:

  • Methoxy substituents at positions 8 and 9, which enhance steric bulk and electronic effects.
  • A dihydro (5,6-H₂) moiety, stabilizing the fused ring system .

This compound is synthesized via multistep reactions involving cyclization and functionalization of precursor nitriles or amines, often using reagents like carbon disulfide or alkyl halides . Its molecular weight (373.47 g/mol) and purity (>90%) make it suitable for pharmaceutical research, particularly in exploring kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-17-8-3-6-7(4-9(8)18-2)13-12(19)15-5-10(16)14-11(6)15/h3-4H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBTWKOJVSIVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3NC(=O)CN3C(=S)N=C2C=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzamide and a suitable aldehyde, the imidazoquinazoline core can be formed through a condensation reaction.

    Introduction of Methoxy Groups: The methoxy groups at positions 8 and 9 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Thioxo Group Addition: The thioxo group at position 5 is typically introduced through a thiolation reaction, which can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, derivatives have shown promising results against various cancer cell lines such as human adenocarcinoma (HT-29) and breast cancer (MDA-MB-231), with some compounds displaying IC50 values in the micromolar range .
  • Cholinesterase Inhibition : The compound has been explored for its potential as a cholinesterase inhibitor, which is relevant for the treatment of Alzheimer's disease. It has been found that certain derivatives exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, making them candidates for further development as therapeutic agents .

Anticancer Activity Evaluation

A study synthesized a series of quinazoline derivatives, including 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one, and evaluated their anticancer activity using the MTT assay. The most potent derivative showed significant cytotoxicity against HT-29 cells with an IC50 value of 5.33 µM/ml .

Cholinesterase Inhibition Studies

In another study focusing on cholinesterase inhibitors, researchers synthesized various derivatives and assessed their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. One compound demonstrated an IC50 value of 1.6 µM for acetylcholinesterase, indicating strong potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory activity against PI3K and HDAC suggests that it can modulate signaling pathways involved in cell proliferation and survival . The compound likely binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one and analogous derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point Synthetic Route Key Features
This compound 8,9-OCH₃; 5-S 373.47 Not reported Cyclization of amines with CS₂; alkylation High purity (>90%); potential pharmacological activity
5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a) No substituents 245.3 >320°C Reaction of precursor 3a with ethanol Base structure; low yield (41%)
3-Ethyl-5,6-dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one 3-CH₂CH₃; 5-S 245.3 Not reported Alkylation of parent compound with ethyl groups Simplified derivative; lower molecular weight
8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 8,9-OCH₃; 5-SCH₂(2-MeC₆H₄) 381.45 Not reported Thioalkylation with 2-methylbenzylthiol Enhanced lipophilicity due to arylthio group
3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one 3-CH(CH₃)₂; 8,9-OCH₃; 5-SC₈H₁₇ 457.54 Not reported Alkylation with isopropyl iodide and octylthiol Long alkyl chain improves membrane permeability
5,6-Dihydro-8,9-dimethyl-5-thioxofuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (5c) 8,9-CH₃; fused furo group Not reported 210–212°C Cyclization of 3a with dimethyl reagents Fused furan ring alters electron density

Key Observations:

Substituent Effects :

  • Methoxy Groups (8,9-OCH₃) : Increase molecular weight and polarity compared to unsubstituted analogs (e.g., 5a) .
  • Thioxo vs. Sulfanyl (5-S vs. 5-SR) : Thioxo derivatives (e.g., target compound) exhibit higher reactivity in redox reactions, while sulfanyl groups (e.g., 5-SC₈H₁₇ in ) enhance lipophilicity .
  • N-Alkylation (Position 3) : Alkyl groups (e.g., cyclohexylmethyl in or benzyl in ) improve solubility in organic solvents .

Synthetic Accessibility :

  • Base structures (e.g., 5a) are synthesized in low yields (~40%) via cyclization .
  • Functionalization with methoxy or sulfanyl groups requires additional steps (e.g., alkylation or thiol coupling), reducing overall efficiency .

Thermal Stability :

  • Unsubstituted derivatives (e.g., 5a) exhibit exceptional thermal stability (melting point >320°C), while methoxy- or alkyl-substituted analogs have lower melting points due to disrupted crystallinity .

Pharmacological Potential: Compounds with trifluoromethyl or arylthio groups (e.g., ) are prioritized for drug discovery due to enhanced metabolic stability and target affinity .

Biological Activity

8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H11N3O3S
Molecular Weight277.3 g/mol
Boiling Point433.4 ± 55.0 °C (Predicted)
Density1.56 ± 0.1 g/cm³ (Predicted)
pKa9.65 ± 0.20 (Predicted)

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was demonstrated in studies where treated cells exhibited significant changes in cell configuration and reduced proliferation rates after 24 hours of exposure .
    • Additionally, it was found to inhibit the phosphorylation of ERK1/2 and P38 MAPK pathways in a concentration-dependent manner, suggesting interference with key signaling pathways involved in cancer cell growth and survival .
  • Case Studies :
    • In a study evaluating several quinazoline derivatives, it was reported that this compound displayed IC50 values in the micromolar range against various cancer cell lines while showing lower toxicity towards normal cells .
    • Another study indicated that modifications to the quinazoline scaffold could enhance its anticancer activity and selectivity towards tumor cells over normal cells .

Other Biological Activities

Beyond its anticancer properties, this compound may possess additional biological activities:

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline core have been shown to significantly impact biological activity. For instance, modifications at specific positions can lead to enhanced potency against cancer cell lines while reducing side effects on normal cells .
  • Molecular Docking Studies : Computational studies indicate that this compound may effectively bind to targets such as EGFR and other kinases involved in tumor progression. These findings support its potential as a lead compound for developing targeted cancer therapies .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Key ConditionsReference
Ti-mediated cyclization65–75TiCl₄-LiAlH₄, DMF, 90°C
Multi-step condensation50–60Acetic acid reflux, 24h

Basic: Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm for OCH₃), thioxo (δ 180–190 ppm for C=S), and fused ring protons (δ 6.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused heterocyclic system.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347.08) .
  • Infrared (IR) Spectroscopy : Identifies C=S (1050–1250 cm⁻¹) and carbonyl (C=O, 1650–1750 cm⁻¹) stretches .
  • TLC/HPLC : Monitors reaction progress (silica gel, ethyl acetate) and quantifies purity (>95% by HPLC, C18 column) .

Advanced: How can researchers optimize the reductive cyclization step using low-valent titanium reagents to minimize side products?

Methodological Answer:

  • Stoichiometric Precision : Use a 1:1.2 molar ratio of nitro precursor to TiCl₄ to avoid over-reduction.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent titanium oxidation.
  • Stepwise Temperature Ramping : Initiate at 50°C for 1h, then increase to 90°C for 4h to control exothermic side reactions.
  • Byproduct Mitigation : Add molecular sieves (3Å) to absorb water, reducing hydrolysis of intermediates .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer:

  • Iterative SAR Studies : Synthesize derivatives with modified methoxy/thioxo groups and test against computational models .
  • Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to target enzymes (e.g., kinases) and validate docking poses .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations with AMBER/CHARMM force fields to refine binding affinity predictions .

Basic: What structural features of this compound are critical for its potential pharmacological activity, based on analogous compounds?

Methodological Answer:

  • Methoxy Groups : Enhance lipophilicity and membrane permeability (critical for CNS-targeted activity) .
  • Thioxo Moiety (C=S) : Acts as a hydrogen-bond acceptor, improving interactions with enzyme active sites .
  • Fused Imidazoquinazolinone Core : Mimics purine scaffolds, enabling kinase or protease inhibition (observed in triazoloquinazoline analogs) .

Advanced: How should researchers design experiments to elucidate the mechanism of action involving enzyme or receptor interactions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) for candidate enzymes (e.g., topoisomerase II).
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to resolve binding modes .
  • Gene Knockdown (CRISPR/Cas9) : Silence putative targets in cell lines and assess changes in compound efficacy .

Basic: What are common synthetic impurities encountered during preparation, and how can they be identified and mitigated?

Methodological Answer:

  • Incomplete Cyclization Byproducts : Detect via TLC (lower Rf spots) and remove via gradient elution .
  • Oxidized Thioxo Derivatives : Identified by HRMS ([M+O]⁺ peaks) and minimized using antioxidant additives (e.g., BHT) .
  • Residual Solvents : Quantify via GC-MS and purge with rotary evaporation under high vacuum .

Advanced: What in silico and in vitro approaches are recommended for prioritizing derivatives of this compound for further development?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to filter derivatives with poor bioavailability/toxicity .
  • High-Throughput Screening (HTS) : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead candidates.
  • Metabolite Profiling : Incubate derivatives with liver microsomes to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.